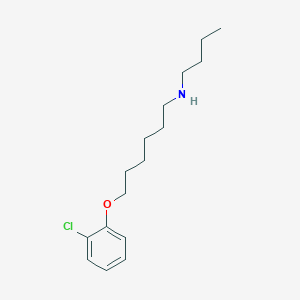![molecular formula C19H14I2N2O3S B5229683 N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide](/img/structure/B5229683.png)
N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide, also known as NISB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NISB is a sulfonamide-based compound that contains two iodine atoms, making it a useful tool for imaging and research purposes.
作用机制
N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide binds to the NIS protein, which is responsible for the uptake of iodine in various tissues. This binding results in the inhibition of iodine uptake, which can be used to visualize the expression of NIS in different tissues. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide also has the potential to be used as a therapeutic agent in the treatment of thyroid cancer, as it can inhibit the uptake of iodine in cancerous thyroid cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide have been studied extensively in various research studies. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has been found to inhibit the uptake of iodine in various tissues, which can be used to visualize the expression of NIS in different tissues. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has also been found to have potential therapeutic effects in the treatment of thyroid cancer, as it can inhibit the uptake of iodine in cancerous thyroid cells.
实验室实验的优点和局限性
The use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in lab experiments has several advantages and limitations. One advantage of using N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is its ability to bind to the NIS protein, which can be used to visualize the expression of NIS in different tissues. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide can also be used as a therapeutic agent in the treatment of thyroid cancer. However, the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in lab experiments requires expertise in organic chemistry, and the synthesis of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is a complex process. Additionally, the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide as a radiotracer in imaging studies requires the use of radioactive iodine, which can be hazardous to researchers.
未来方向
There are several future directions for the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in scientific research. One future direction is the development of new synthesis methods for N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide that are more efficient and cost-effective. Another future direction is the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in the diagnosis and treatment of other types of cancer, as the NIS protein is expressed in various other tissues. Additionally, the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in combination with other therapeutic agents may enhance its therapeutic effects in the treatment of cancer. Finally, the development of new imaging techniques that utilize N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide as a radiotracer may improve the accuracy and sensitivity of imaging studies.
Conclusion
In conclusion, N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is a valuable tool in scientific research due to its ability to bind to the NIS protein and inhibit the uptake of iodine in various tissues. The use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in lab experiments and imaging studies requires expertise in organic chemistry and radioactive iodine, but its potential therapeutic effects in the treatment of thyroid cancer make it a promising area of research. Further research is needed to develop new synthesis methods for N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide, explore its potential in the treatment of other types of cancer, and improve the accuracy and sensitivity of imaging studies.
合成方法
The synthesis of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide involves the reaction of 4-iodobenzenesulfonyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The resulting product is then reacted with 4-iodobenzoyl chloride in the presence of a base and a catalyst such as palladium on carbon to yield N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide. The synthesis of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has been used in various scientific research studies due to its ability to bind to the sodium iodide symporter (NIS) protein. The NIS protein is responsible for the uptake of iodine in the thyroid gland, and its expression is also found in various other tissues such as the salivary gland, stomach, and breast tissue. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide can be used as a radiotracer in imaging studies to visualize the expression of NIS in different tissues. This property of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has made it a valuable tool in the diagnosis and treatment of thyroid cancer.
属性
IUPAC Name |
N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14I2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPKCAXHSYMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14I2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)

![3,4-dimethoxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5229644.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5229653.png)
![bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5229656.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5229672.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229679.png)

![1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5229697.png)

